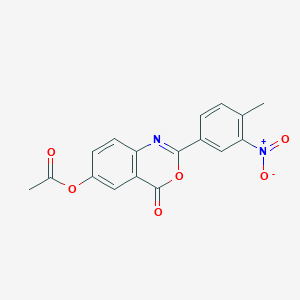

![molecular formula C22H32N4O9S B5526307 ethyl 4-(4-{[4-(acetylamino)phenyl]sulfonyl}-1-piperazinyl)-1-piperidinecarboxylate oxalate](/img/structure/B5526307.png)

ethyl 4-(4-{[4-(acetylamino)phenyl]sulfonyl}-1-piperazinyl)-1-piperidinecarboxylate oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar piperidine derivatives often involves multiple steps starting from basic piperidine compounds, with subsequent modifications introducing various functional groups. For example, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has been achieved through targeted reactions that enhance acetylcholinesterase inhibitory activity, indicating a complex synthesis pathway that can be tailored for specific biological activities (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological function. Studies have shown that the introduction of specific substituents can significantly impact their activity by altering the molecular conformation and the electronic environment around the active sites. For instance, the introduction of sulfonyl and phenyl groups can dramatically enhance acetylcholinesterase inhibition, suggesting a delicate balance between structure and function (Khalid et al., 2014).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, including acetylation, sulfonylation, and alkylation, to yield compounds with potent biological activities. For example, the modification of piperidine derivatives with benzylsulfonyl groups has led to compounds with significant inhibitory activity against acetylcholinesterase, illustrating the versatility of these compounds in chemical synthesis (H. Khalid et al., 2016).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. X-ray diffraction analysis has provided insights into the conformational flexibility and the role of hydrogen bonds in the molecular packing of these compounds in crystals, which can affect their chemical reactivity and interaction with biological targets (Kuleshova & Khrustalev, 2000).

Chemical Properties Analysis

The chemical properties of piperidine derivatives, including reactivity and stability, are essential for their application in medicinal chemistry. The introduction of various functional groups can lead to a broad range of activities, from antibacterial to anticancer properties, demonstrating the chemical diversity and potential utility of these compounds in drug development (Rehman et al., 2018).

Applications De Recherche Scientifique

Anti-Acetylcholinesterase Activity

A study by Sugimoto et al. (1990) highlights the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including compounds structurally related to ethyl 4-(4-{[4-(acetylamino)phenyl]sulfonyl}-1-piperazinyl)-1-piperidinecarboxylate oxalate. These compounds were evaluated for their anti-acetylcholinesterase (anti-AChE) activity, and it was found that certain modifications in the molecular structure led to a substantial increase in activity. This discovery is significant for the development of antidementia agents (Sugimoto et al., 1990).

Antibacterial Potentials

Iqbal et al. (2017) conducted research on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores. These compounds, which include structures related to the chemical , were synthesized and evaluated for their antibacterial potentials. The study revealed moderate inhibitory effects against various bacterial strains, highlighting the potential of these compounds in antibacterial applications (Iqbal et al., 2017).

Anticancer Agents

Rehman et al. (2018) focused on synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, closely related to ethyl 4-(4-{[4-(acetylamino)phenyl]sulfonyl}-1-piperazinyl)-1-piperidinecarboxylate oxalate. These compounds were evaluated as potential anticancer agents. The study showed that certain derivatives have low IC50 values, indicating strong anticancer potential relative to known drugs (Rehman et al., 2018).

Anti-Bacterial Study

Khalid et al. (2016) synthesized a series of compounds structurally related to the chemical and evaluated them for anti-bacterial activity. The study demonstrated moderate to significant activity against Gram-negative and Gram-positive bacteria, indicating the potential use of these compounds in treating bacterial infections (Khalid et al., 2016).

Bioconjugate Chemistry

Van Westrenen and Sherry (1992) described the sulfomethylation of piperazine and polyazamacrocycles, including derivatives related to ethyl 4-(4-{[4-(acetylamino)phenyl]sulfonyl}-1-piperazinyl)-1-piperidinecarboxylate oxalate. This process is crucial in the development of mixed-side-chain macrocyclic chelates, which have applications in bioconjugate chemistry (Van Westrenen & Sherry, 1992).

Propriétés

IUPAC Name |

ethyl 4-[4-(4-acetamidophenyl)sulfonylpiperazin-1-yl]piperidine-1-carboxylate;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O5S.C2H2O4/c1-3-29-20(26)23-10-8-18(9-11-23)22-12-14-24(15-13-22)30(27,28)19-6-4-17(5-7-19)21-16(2)25;3-1(4)2(5)6/h4-7,18H,3,8-15H2,1-2H3,(H,21,25);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFTLHRMCPOEDFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N4O9S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(4-Acetylamino-benzenesulfonyl)-piperazin-1-yl]-piperidine-1-carboxylic acid ethyl ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

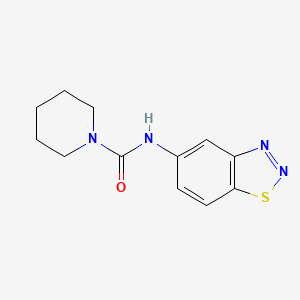

![3-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5526228.png)

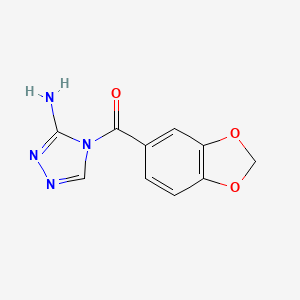

![N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-1H-1,2,4-triazole-5-carboxamide](/img/structure/B5526236.png)

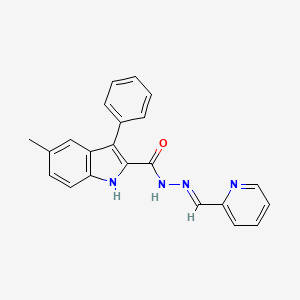

![[(3R*,4R*)-1-[3-(3-methoxy-4-methylphenyl)propanoyl]-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5526253.png)

![8-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5526262.png)

![6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5526271.png)

methyl]-4-ethoxyaniline](/img/structure/B5526279.png)

![2-(ethylamino)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5526285.png)

![2,4-dihydroxy-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide](/img/structure/B5526314.png)

![3-(1,3-benzodioxol-5-ylmethyl)-1-[4-(1H-imidazol-1-yl)benzoyl]-3-methylpiperidine](/img/structure/B5526324.png)

![3-[2-[(3-hydroxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5526329.png)